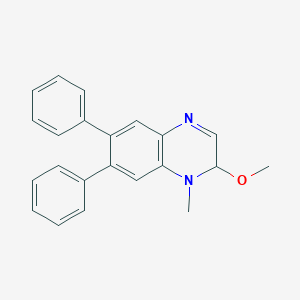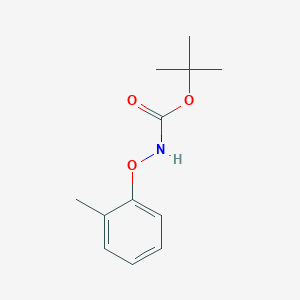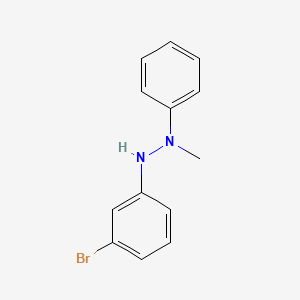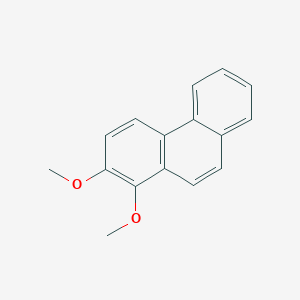![molecular formula C18H20O3 B14289263 Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol CAS No. 141620-14-6](/img/structure/B14289263.png)
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol is an organic compound that features both an acetic acid moiety and a phenylprop-2-en-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol typically involves the reaction of 2-methylphenyl and phenylprop-2-en-1-ol under specific conditions. The process may include steps such as esterification, where acetic acid reacts with the alcohol group to form the ester linkage. The reaction conditions often require the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the prop-2-en-1-ol structure.
4-Methylphenyl acetate: Contains a similar ester linkage but with a different aromatic substitution pattern.
Propiedades
Número CAS |
141620-14-6 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H16O.C2H4O2/c1-13-5-2-3-7-16(13)15-10-8-14(9-11-15)6-4-12-17;1-2(3)4/h2-11,17H,12H2,1H3;1H3,(H,3,4) |
Clave InChI |
UIKOCSBOGMSSER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(C=C2)C=CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B14289182.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)


![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)


![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)



